molecular formula C12H12F9NO B1302054 n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine CAS No. 31164-13-3

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine

Cat. No.: B1302054
CAS No.: 31164-13-3
M. Wt: 357.21 g/mol
InChI Key: CFZPILZXWJKGJJ-UHFFFAOYSA-N
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Description

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with an acetyl group, a methylene group, and a nonafluoropentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride in the presence of a base.

    Addition of the Methylene Group: The methylene group can be added through a Wittig reaction or similar methods.

    Attachment of the Nonafluoropentyl Group: The nonafluoropentyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The nonafluoropentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: May have applications in drug development or as a diagnostic tool.

    Industry: Could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • n-Acetyl-3-methylene-4-(1h,1h-nonafluorobutyl)-pyrrolidine
  • n-Acetyl-3-methylene-4-(1h,1h-nonafluorohexyl)-pyrrolidine

Uniqueness

The uniqueness of n-Acetyl-3-methylene-4-(1h,1h-nonafluoropentyl)-pyrrolidine lies in its specific substitution pattern, which may confer distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-[3-methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F9NO/c1-6-4-22(7(2)23)5-8(6)3-9(13,14)10(15,16)11(17,18)12(19,20)21/h8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZPILZXWJKGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C(=C)C1)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370986
Record name 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31164-13-3
Record name 1-[3-Methylidene-4-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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